2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms, a benzothiazole moiety, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the iodination of a phenolic precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 4 positions of the phenol ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The iodine atoms and the benzothiazole moiety can form halogen bonds and other non-covalent interactions with proteins, potentially stabilizing or inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-Diiodo-6-[(E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-Diiodo-6-[(E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzothiazole moiety, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different substituents or functional groups .
Properties
Molecular Formula |
C21H14I2N2OS |
---|---|
Molecular Weight |
596.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14I2N2OS/c1-12-2-7-19-18(8-12)25-21(27-19)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3 |
InChI Key |
VYIBYFZKFRGDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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